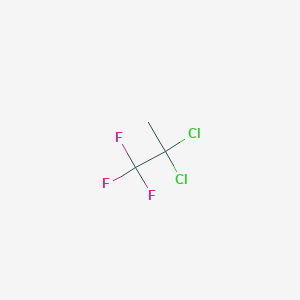

2,2-Dichloro-1,1,1-trifluoropropane

Vue d'ensemble

Description

2,2-Dichloro-1,1,1-trifluoropropane (HCFC-123) is a chemical compound that is widely used as a refrigerant and as a solvent in various industrial applications. It is a colorless, odorless, and non-flammable gas that has been found to have a low global warming potential (GWP) and ozone depletion potential (ODP). HCFC-123 is synthesized using a variety of methods, including the reaction of chlorotrifluoroethylene with hydrogen chloride, and the reaction of chlorotrifluoroethylene with chlorine.

Mécanisme D'action

2,2-Dichloro-1,1,1-trifluoropropane works as a refrigerant by absorbing heat from the surrounding environment and releasing it at a higher temperature. This process is known as the refrigeration cycle and is essential for maintaining a cool environment. 2,2-Dichloro-1,1,1-trifluoropropane works as a solvent by dissolving materials and breaking down their chemical bonds. This process is essential for cleaning and degreasing applications.

Biochemical and Physiological Effects:

2,2-Dichloro-1,1,1-trifluoropropane has not been extensively studied for its biochemical and physiological effects. However, it has been found to have low toxicity and is not considered to be a significant health hazard.

Avantages Et Limitations Des Expériences En Laboratoire

2,2-Dichloro-1,1,1-trifluoropropane has several advantages for use in lab experiments. It is an effective refrigerant and solvent, making it useful for a wide range of applications. It also has a low GWP and ODP, making it an environmentally friendly alternative to other chemicals. However, 2,2-Dichloro-1,1,1-trifluoropropane can be expensive and may not be readily available in all locations.

Orientations Futures

There are several future directions for research on 2,2-Dichloro-1,1,1-trifluoropropane. One area of research is the development of more efficient and cost-effective synthesis methods. Another area of research is the development of new applications for 2,2-Dichloro-1,1,1-trifluoropropane, such as in the production of pharmaceuticals or as a fuel. Additionally, more research is needed to fully understand the biochemical and physiological effects of 2,2-Dichloro-1,1,1-trifluoropropane.

Méthodes De Synthèse

One of the most common methods of synthesizing 2,2-Dichloro-1,1,1-trifluoropropane is through the reaction of chlorotrifluoroethylene with hydrogen chloride. This reaction takes place in the presence of a catalyst, typically aluminum chloride, and produces 2,2-Dichloro-1,1,1-trifluoropropane as well as other byproducts. Another method of synthesizing 2,2-Dichloro-1,1,1-trifluoropropane is through the reaction of chlorotrifluoroethylene with chlorine. This reaction also requires a catalyst, typically iron or aluminum chloride, and produces 2,2-Dichloro-1,1,1-trifluoropropane as well as other byproducts.

Applications De Recherche Scientifique

2,2-Dichloro-1,1,1-trifluoropropane has been extensively studied for its potential use as a refrigerant in various applications. It has been found to have a low GWP and ODP, making it a more environmentally friendly alternative to other refrigerants. 2,2-Dichloro-1,1,1-trifluoropropane has also been studied for its use as a solvent in various industrial applications, including cleaning and degreasing. It has been found to be an effective solvent for a wide range of materials, including oils, greases, and waxes.

Propriétés

IUPAC Name |

2,2-dichloro-1,1,1-trifluoropropane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3Cl2F3/c1-2(4,5)3(6,7)8/h1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCWQLZUJMHEDKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(F)(F)F)(Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3Cl2F3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40221434 | |

| Record name | Propane, 2,2-dichloro-1,1,1-trifluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40221434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.95 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Dichloro-1,1,1-trifluoropropane | |

CAS RN |

7126-01-4 | |

| Record name | 2,2-Dichloro-1,1,1-trifluoropropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7126-01-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propane, 2,2-dichloro-1,1,1-trifluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007126014 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propane, 2,2-dichloro-1,1,1-trifluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40221434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.